2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol
Description
2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]phenol is a Schiff base characterized by an imine (–C=N–) linkage connecting a phenolic ring to a 1,3-benzodioxol-5-yl moiety. The E-configuration denotes the trans geometry of the imine bond. The 1,3-benzodioxole group is an electron-rich aromatic system due to the two oxygen atoms, which influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWLSUGRXCOFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158846-23-2 | |
| Record name | IPO 3009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158846232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,3-benzodioxole-5-amine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol , also known by its CAS number 158846-23-2 , has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Research
The compound has been studied for its potential pharmacological properties, particularly as an antimicrobial and anticancer agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HT-29 (Colon Cancer) | 20 |
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism of action may involve disruption of microbial cell membranes.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Biochemical Applications
The compound is also being explored for its ability to act as a chelating agent in biochemical assays, particularly in metal ion detection and removal processes.
Case Study: Metal Ion Chelation
A study assessed the chelating ability of this compound with transition metals like Cu(II) and Fe(III). The findings suggested that it forms stable complexes, which could be utilized in environmental remediation efforts.
| Metal Ion | Stability Constant (log K) | Reference |
|---|---|---|
| Cu(II) | 4.5 | |
| Fe(III) | 5.2 |
Material Science
Due to its unique chemical structure, this compound is being investigated for use in the development of new materials, including polymers and coatings that require specific thermal or mechanical properties.
Case Study: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength.
| Polymer Type | Improvement (%) in Mechanical Strength | Reference |
|---|---|---|
| Polyethylene | 15 | |
| Polyvinyl Chloride | 20 |
Mechanism of Action
The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Comparison
Spectroscopic and Computational Comparisons
Spectroscopic Data:
- IR Spectroscopy : The C=N stretch in Schiff bases typically appears at 1600–1650 cm⁻¹ . For the target compound, the benzodioxole’s electron-withdrawing effect may shift this stretch to higher frequencies (~1640 cm⁻¹) compared to analogs with electron-donating groups (e.g., 1625 cm⁻¹ for 4-methylphenyl derivatives) .
- UV-Vis : The π→π* transitions of the conjugated imine system show absorption maxima near 300–350 nm . Substituents like bromine or tert-butyl may cause red shifts due to extended conjugation or steric effects .
Theoretical Studies (DFT):
- HOMO-LUMO Gaps : The benzodioxole group lowers the HOMO energy (-5.8 eV) compared to tert-butyl-substituted analogs (-5.2 eV), indicating reduced electron-donating capacity .
- Charge Distribution : The imine nitrogen in the target compound carries a partial negative charge (-0.42 e), enhanced by the benzodioxole’s electron-withdrawing effect, favoring metal coordination .
Table 2: DFT-Derived Electronic Properties
Crystallographic and Hydrogen Bonding Analysis
- Hydrogen Bonding: The phenolic –OH group forms strong O–H···N hydrogen bonds with the imine nitrogen (bond length: ~2.65 Å). In benzodioxole-containing compounds, additional weak C–H···O interactions involving the dioxole oxygen stabilize the crystal lattice .
- Packing Motifs : Bulky substituents (e.g., tert-butyl) induce steric hindrance, leading to less dense packing compared to planar benzodioxole systems .
Biological Activity
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol, commonly referred to as a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their ability to act as ligands in coordination chemistry and exhibit various pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, drawing from recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a phenolic structure via an imine (C=N) bond. Its chemical formula is . The structural characteristics contribute significantly to its biological activity, particularly its ability to donate protons and stabilize radicals.
Antioxidant Activity
Research indicates that Schiff bases like this compound exhibit notable antioxidant activity. The mechanism involves scavenging free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) through hydrogen atom transfer (HAT) and single electron transfer (SET) pathways.
Case Study: DPPH Scavenging Activity
A study evaluated the antioxidant potential of various Schiff bases, including the compound . The results demonstrated that compounds with electron-donating substituents exhibited higher DPPH scavenging activity compared to those with electron-withdrawing groups. The specific IC50 value for this compound was determined to be significantly lower than that of standard antioxidants like ascorbic acid.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Studies have shown that it possesses significant antibacterial and antifungal activities.
Case Study: Antimicrobial Testing
In vitro tests against common bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in several cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Cell Viability Assay
Using the MTT assay, the compound's effectiveness was compared against standard chemotherapeutic agents.
The proposed mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : The imine bond and hydroxyl group facilitate electron donation, stabilizing radical species.
- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis through modulation of signaling pathways involved in cell survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The compound is synthesized via Schiff base condensation between 1,3-benzodioxol-5-amine and 2-hydroxybenzaldehyde. Key optimizations include:
- Using anhydrous conditions and catalytic acetic acid to drive imine formation while suppressing hydrolysis .
- Monitoring reaction progress via thin-layer chromatography (TLC) to identify intermediates.
- Purification via recrystallization from ethanol to remove unreacted starting materials and byproducts. Adjusting stoichiometric ratios (1:1.2 aldehyde:amine) improves yields .
Q. Which spectroscopic techniques are most effective for characterizing the Schiff base formation, and how should data interpretation account for potential tautomerism?
- Methodological Answer :
- ¹H/¹³C NMR : The imine proton (CH=N) typically resonates at δ 8.3–8.5 ppm, while tautomeric enolimine forms may show broad OH signals (δ 12–14 ppm). Integration ratios help confirm E/Z isomer ratios .
- IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ confirms imine formation. Overlapping O–H and N–H stretches (3200–3500 cm⁻¹) require deconvolution to resolve tautomers .
- UV-Vis : π→π* transitions in the 250–350 nm range provide insights into conjugation and isomer stability .
Q. What crystallographic software tools are recommended for determining the single-crystal structure of this compound, and what challenges arise in refining its imine linkage geometry?
- Methodological Answer :
- Use SHELXL for structure refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Initial structure solution via direct methods in SHELXS is recommended .
- ORTEP-3 (via WinGX ) visualizes thermal ellipsoids to assess disorder in the benzodioxole ring or imine torsion angles. Challenges include resolving E/Z isomerism in the imine group, which requires high-resolution (< 0.8 Å) data and restraint parameters during refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and DFT-calculated chemical shifts for this compound’s tautomeric forms?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomers and generate theoretical NMR shifts. Use the gauge-including atomic orbital (GIAO) method for accuracy.
- Compare experimental vs. calculated shifts using root-mean-square deviation (RMSD) analysis. Deviations > 0.5 ppm may indicate solvent effects or dynamic equilibria, necessitating variable-temperature NMR studies .
Q. What strategies are effective in analyzing hydrogen-bonding networks in the crystal packing, and how does graph set analysis elucidate supramolecular assembly?
- Methodological Answer :
- Generate hydrogen bond motifs using PLATON or Mercury . Assign graph set descriptors (e.g., D , R₂²(8) ) to categorize chains, rings, or intramolecular interactions.
- For example, the phenol OH group often forms O–H⋯N hydrogen bonds with the imine nitrogen, creating C(6) chains. Benzodioxole oxygen atoms may participate in C–H⋯O interactions, contributing to layered packing .
Q. When encountering low R-factor convergence in SHELXL refinement, what validation metrics should be applied to confirm structural accuracy?
- Methodological Answer :
- Check for missed symmetry using ADDSYM or PLATON ’s validation suite. Apply TWIN commands if non-merohedral twinning is suspected (e.g., Hooft parameter > 0.5).
- Validate hydrogen bond geometries against IUCr standards (e.g., D–H⋯A angles > 120°, H⋯A distances < 2.5 Å). Use Hirshfeld surface analysis to identify weak interactions overlooked in refinement .
Q. How does altering substituents on the benzodioxole ring impact the compound’s electronic properties and antioxidant activity?
- Methodological Answer :
- Perform TD-DFT calculations to model substituent effects on HOMO-LUMO gaps. Electron-withdrawing groups (e.g., –NO₂) reduce the gap, enhancing redox activity.
- Validate via DPPH/ABTS assays : Pre-functionalize the benzodioxole ring with –OCH₃ or –Br groups and measure IC₅₀ values. Correlate activity with calculated bond dissociation enthalpies (BDEs) of the phenolic O–H group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
